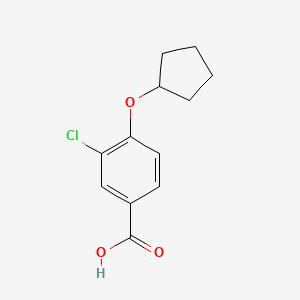

3-chloro-4-(cyclopentyloxy)Benzoic acid

Description

Overview of Substituted Benzoic Acids in Contemporary Chemical Research

Benzoic acid and its derivatives are fundamental scaffolds in modern organic chemistry, serving as versatile precursors for a vast array of organic compounds. These aromatic carboxylic acids are not only found in nature but are also synthesized on a large scale for industrial applications. Their significance lies in their role as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. The reactivity of the benzoic acid framework can be precisely modulated through various substitution reactions on the aromatic ring, allowing for the creation of derivatives with tailored properties, making them indispensable building blocks in organic synthesis. For instance, they are crucial in the development of preservatives for the food and cosmetic industries, and more complex derivatives are central to the discovery of new medicinal agents, including anti-inflammatory drugs and analgesics.

Strategic Significance of Halogenation and Alkoxy Moieties in Advanced Molecular Design

The introduction of halogen atoms and alkoxy groups into organic molecules is a critical strategy in advanced molecular design, particularly in the field of medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. The strategic placement of a halogen, like chlorine, can influence the electronic properties and reactivity of the molecule, facilitating further chemical transformations.

Alkoxy groups, such as the cyclopentyloxy group, also play a crucial role in modifying a molecule's properties. They can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The combination of halogen and alkoxy substituents on a benzoic acid scaffold can therefore lead to compounds with unique and desirable biological activities.

Current Research Landscape Pertaining to 3-chloro-4-(cyclopentyloxy)Benzoic acid and Cognate Analogues

While specific research focusing exclusively on 3-chloro-4-(cyclopentyloxy)benzoic acid is not extensively documented in publicly available literature, the broader class of 3-chloro-4-alkoxybenzoic acid derivatives is of significant interest to the scientific community. Research on analogous compounds, such as 3-chloro-4-methylbenzoic acid and 3,5-dichloro-4-(cyclopentyloxy)benzoic acid, highlights the importance of this substitution pattern. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 3-chloro-4-methylbenzoic acid have been investigated as retinoid-X-receptor (RXR) agonists and EP1 receptor antagonists, indicating a potential role in cancer and inflammation research. The research landscape suggests that 3-chloro-4-(cyclopentyloxy)benzoic acid is likely explored within the context of developing novel therapeutic agents, with its specific combination of substituents aiming to optimize biological activity and drug-like properties.

A common synthetic route to prepare 3-chloro-4-(cyclopentyloxy)benzoic acid would likely start from a readily available precursor like 3-chloro-4-hydroxybenzoic acid. This starting material can be synthesized through various established methods. The subsequent introduction of the cyclopentyloxy group can be achieved via a Williamson ether synthesis, reacting the hydroxyl group with a cyclopentyl halide in the presence of a base.

Below is a table of related compounds and their known applications, which provides context for the potential research avenues for 3-chloro-4-(cyclopentyloxy)benzoic acid.

| Compound Name | Key Applications/Research Area |

| 3-Chloro-4-hydroxybenzoic acid | Intermediate in pharmaceutical and agrochemical synthesis, analytical reagent. chemimpex.com |

| 3-Chloro-4-methylbenzoic acid | Precursor for anti-inflammatory and analgesic drugs, retinoid-X-receptor (RXR) agonists, and EP1 receptor antagonists. |

| 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid | Chemical intermediate. |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Intermediate in the synthesis of furosemide, a diuretic and antihypertensive drug. epo.org |

Identification of Research Gaps and Formulation of Scholarly Objectives for In-depth Investigation of 3-chloro-4-(cyclopentyloxy)Benzoic acid

The limited specific data on 3-chloro-4-(cyclopentyloxy)benzoic acid in the public domain presents several research gaps and opportunities for scholarly investigation. A primary objective would be the comprehensive synthesis and characterization of this compound. This would involve developing and optimizing a synthetic route, followed by thorough spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties, such as melting point, solubility, and pKa.

A crucial area for in-depth investigation is the exploration of its biological activity. Based on the known activities of its analogs, it would be pertinent to screen 3-chloro-4-(cyclopentyloxy)benzoic acid for potential anti-inflammatory, antimicrobial, and anticancer properties. Structure-activity relationship (SAR) studies, comparing its activity to that of related compounds, would provide valuable insights into the contribution of the chloro and cyclopentyloxy substituents to its biological profile. icm.edu.pl

Furthermore, its potential as a building block in the synthesis of more complex, biologically active molecules remains largely unexplored. Research aimed at utilizing 3-chloro-4-(cyclopentyloxy)benzoic acid as a scaffold to generate libraries of novel compounds could lead to the discovery of new therapeutic leads. The following table outlines potential research objectives for a more in-depth investigation of this compound.

| Research Objective | Description |

| Synthesis and Characterization | To establish an efficient and scalable synthesis of 3-chloro-4-(cyclopentyloxy)benzoic acid and to fully characterize its chemical structure and physicochemical properties. |

| Biological Screening | To evaluate the in vitro and in vivo biological activity of the compound in various assays, including anti-inflammatory, antimicrobial, and cytotoxic assays. |

| Structure-Activity Relationship (SAR) Studies | To synthesize a series of analogs with variations in the halogen and alkoxy substituents to understand the relationship between chemical structure and biological activity. |

| Medicinal Chemistry Applications | To explore the use of 3-chloro-4-(cyclopentyloxy)benzoic acid as a key intermediate for the synthesis of novel drug candidates. |

Properties

CAS No. |

161622-22-6 |

|---|---|

Molecular Formula |

C12H13ClO3 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

3-chloro-4-cyclopentyloxybenzoic acid |

InChI |

InChI=1S/C12H13ClO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |

InChI Key |

HFAYKRFODVXQIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Cyclopentyloxy Benzoic Acid

Strategic Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. For 3-chloro-4-(cyclopentyloxy)benzoic acid, the analysis reveals several possible synthetic disconnections.

The most logical disconnections are at the ether linkage (C-O bond) and the substitutions on the aromatic ring (C-Cl and C-COOH bonds). This leads to two primary retrosynthetic pathways:

Pathway A: This pathway involves disconnecting the cyclopentyl ether bond first. This suggests a Williamson ether synthesis as a key final step. The precursors would be 3-chloro-4-hydroxybenzoic acid and a cyclopentyl halide (e.g., cyclopentyl bromide). 3-chloro-4-hydroxybenzoic acid itself can be envisioned as arising from the regioselective chlorination of 4-hydroxybenzoic acid , a readily available starting material.

Pathway B: An alternative approach involves forming the benzoic acid functionality at a later stage. This would start with disconnecting the carboxyl group, potentially leading back to a precursor like 2-chloro-4-(cyclopentyloxy)toluene , which could be oxidized. A further disconnection of the ether bond would lead to 2-chloro-4-hydroxytoluene .

Considering the directing effects of the substituents on the aromatic ring, Pathway A is generally considered more strategically sound. The electron-donating hydroxyl group in 4-hydroxybenzoic acid activates the ortho positions for electrophilic substitution, facilitating a regioselective chlorination.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Primary Starting Material |

| 3-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | Key Intermediate |

Advanced Synthetic Routes for 3-chloro-4-(cyclopentyloxy)Benzoic acid

Based on the retrosynthetic analysis, a forward synthesis can be strategically designed. The most efficient route commences with 4-hydroxybenzoic acid, proceeding through regioselective chlorination followed by etherification.

Development and Optimization of Etherification Reactions for Cyclopentyloxy Moiety Introduction

The introduction of the cyclopentyloxy group is effectively achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This classical and robust method involves the reaction of an alkoxide with a primary or secondary alkyl halide. masterorganicchemistry.com In this specific synthesis, the nucleophile is the phenoxide ion of 3-chloro-4-hydroxybenzoic acid, which attacks the electrophilic carbon of a cyclopentyl halide.

The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. francis-press.com Common bases used include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). jk-sci.com The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they can solvate the cation without hindering the nucleophile, thus accelerating the SN2 reaction. wikipedia.org

Table 2: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | 3-Chloro-4-hydroxybenzoic acid | Phenolic precursor |

| Alkylating Agent | Cyclopentyl bromide or Iodide | Source of the cyclopentyloxy group |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate SN2 |

| Temperature | 50-100 °C | Provides sufficient energy for reaction |

Exploration of Carboxylation and Regioselective Halogenation Strategies

The synthesis hinges on the effective placement of the chloro and carboxyl groups on the benzene (B151609) ring.

Regioselective Halogenation: The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com Starting with 4-hydroxybenzoic acid, the para position is blocked by the carboxyl group. Therefore, electrophilic chlorination is directed to the ortho positions (C3 and C5). By controlling the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) and the reaction conditions, monosubstitution can be favored to yield 3-chloro-4-hydroxybenzoic acid. The reaction of phenols with chlorine sources like hypochlorous acid (HOCl) proceeds via an electrophilic attack on the electron-rich aromatic ring. nih.govresearchgate.net

Carboxylation Strategies: While the chosen route starts with a pre-carboxylated precursor, an alternative would be to introduce the carboxyl group via the Kolbe-Schmitt reaction. byjus.com This would involve heating the sodium salt of a precursor phenol (e.g., 2-chloro-4-cyclopentyloxyphenol) with carbon dioxide under pressure. However, this method can sometimes lead to mixtures of ortho and para isomers, making the pre-existing carboxyl group strategy more direct for this target molecule.

Application and Mechanistic Understanding of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that can significantly enhance the efficiency of the Williamson ether synthesis, especially on an industrial scale. wikipedia.org The reaction involves two immiscible phases: an aqueous phase containing the deprotonated phenoxide salt and an organic phase containing the cyclopentyl halide.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. The large, lipophilic organic cation of the catalyst pairs with the phenoxide anion, rendering it soluble in the organic medium where it can readily react with the alkyl halide. This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be performed under milder conditions with faster reaction rates. wikipedia.org

Table 3: Components of a Phase-Transfer Catalysis System for Etherification

| Component | Example | Phase | Function |

|---|---|---|---|

| Aqueous Phase | 3-chloro-4-hydroxybenzoic acid, NaOH/H₂O | Aqueous | Contains the phenoxide nucleophile |

| Organic Phase | Cyclopentyl bromide, Toluene | Organic | Contains the alkylating agent |

| Catalyst | Tetrabutylammonium bromide | Interface | Transfers phenoxide to the organic phase |

Derivatization and Analog Synthesis from the 3-chloro-4-(cyclopentyloxy)Benzoic acid Scaffold

The structure of 3-chloro-4-(cyclopentyloxy)benzoic acid possesses a carboxylic acid functional group, which is a versatile handle for a wide range of chemical transformations to produce various derivatives and analogs.

Standard derivatization reactions include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent yields the corresponding esters. These derivatives can have altered solubility and pharmacokinetic properties.

Amidation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride, SOCl₂) followed by reaction with primary or secondary amines produces a diverse library of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for further functionalization.

These derivatization strategies are crucial in fields like medicinal chemistry for structure-activity relationship (SAR) studies.

Table 4: Potential Derivatives of 3-chloro-4-(cyclopentyloxy)benzoic acid

| Derivative Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ | -COOCH₃ |

| Ethylamide | Thionyl chloride, then Ethylamine | -CONHCH₂CH₃ |

Elucidation of Reaction Mechanisms for Key Synthetic Steps

Understanding the mechanisms of the key reactions is fundamental to optimizing the synthesis.

Mechanism of Williamson Ether Synthesis: This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide ion, acting as a potent nucleophile, performs a backside attack on the carbon atom of the cyclopentyl bromide that bears the leaving group (bromide). The reaction occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken. byjus.com The inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism, is not relevant here as the attacked carbon is part of a symmetrical cyclopentyl ring.

Mechanism of Regioselective Chlorination: The chlorination of the 4-hydroxybenzoic acid intermediate is an electrophilic aromatic substitution reaction. byjus.com The hydroxyl group strongly activates the ring towards electrophiles by donating electron density through resonance, particularly at the ortho and para positions. The mechanism involves the generation of an electrophilic chlorine species (e.g., from SO₂Cl₂). This electrophile is then attacked by the π-electrons of the activated benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and is particularly stabilized by the lone pairs on the adjacent oxygen atom. Finally, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and resulting in the chlorinated product. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary techniques for the complete structural assignment of 3-chloro-4-(cyclopentyloxy)benzoic acid. These analyses would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the cyclopentyl ring, and the acidic proton of the carboxylic acid group.

Aromatic Region: Three signals corresponding to the protons on the benzene (B151609) ring would be anticipated. Due to the substitution pattern, these would likely appear as a doublet, a singlet (or a narrow doublet), and another doublet, with chemical shifts influenced by the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating cyclopentyloxy group.

Cyclopentyloxy Group: The protons of the cyclopentyl ring would exhibit more complex splitting patterns, likely appearing as multiplets in the aliphatic region of the spectrum. The proton on the carbon directly attached to the oxygen atom would be expected at a downfield-shifted position compared to the other cyclopentyl protons.

Carboxylic Acid Proton: A broad singlet, characteristic of a carboxylic acid proton, would be expected at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom.

Aromatic Carbons: Six signals for the aromatic carbons would be expected, with their chemical shifts determined by the attached functional groups. The carbon bearing the carboxylic acid group and the carbon attached to the oxygen of the cyclopentyloxy group would be significantly deshielded.

Cyclopentyloxy Carbons: Three distinct signals for the carbons of the cyclopentyl ring are anticipated due to symmetry.

Carbonyl Carbon: The carbon of the carboxylic acid group would appear as a singlet at a characteristic downfield position, typically in the range of 165-185 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | >10 (broad singlet) | - |

| Aromatic H (adjacent to COOH) | ~8.0 (doublet) | - |

| Aromatic H (adjacent to Cl) | ~7.9 (singlet/narrow doublet) | - |

| Aromatic H (adjacent to O-cyclopentyl) | ~7.0 (doublet) | - |

| Cyclopentyl H (methine) | ~4.8 (multiplet) | ~80 |

| Cyclopentyl H (methylene) | 1.6-2.0 (multiplets) | ~32, ~24 |

| Carboxylic Acid C | - | ~170 |

| Aromatic C-COOH | - | ~125 |

| Aromatic C-Cl | - | ~128 |

| Aromatic C-O | - | ~160 |

| Other Aromatic C | - | ~115-135 |

Note: These are predicted values and actual experimental values may vary.

Detailed Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry would be employed to determine the molecular weight and to elucidate the fragmentation pathways of 3-chloro-4-(cyclopentyloxy)benzoic acid. Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the parent molecule.

The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak would be anticipated, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Fragmentation Pathways:

Loss of the Cyclopentyl Group: A common fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a cyclopentyl radical (•C₅H₉) or a cyclopentene (B43876) molecule (C₅H₈), resulting in a prominent fragment ion.

Decarboxylation: The loss of the carboxylic acid group as CO₂ or •COOH is another expected fragmentation pathway.

Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl ring itself could also occur.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| [M]⁺ and [M+2]⁺ | Molecular ion |

| [M - C₅H₉]⁺ | Loss of cyclopentyl radical |

| [M - C₅H₈]⁺ | Loss of cyclopentene |

| [M - COOH]⁺ | Loss of carboxylic acid radical |

| [M - CO₂]⁺ | Loss of carbon dioxide |

Note: The relative intensities of these fragments would depend on the ionization conditions.

In-depth Infrared and Ultraviolet-Visible Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the key functional groups present in 3-chloro-4-(cyclopentyloxy)benzoic acid.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid.

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ether linkage would be expected in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the C-Cl stretching vibration.

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching would appear just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Absorptions for the C-H bonds of the cyclopentyl group would be seen just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would provide information about the electronic transitions within the molecule. The benzene ring is the primary chromophore. The presence of the chloro, carboxylic acid, and cyclopentyloxy substituents would influence the position and intensity of the absorption maxima (λₘₐₓ). Transitions corresponding to π → π* electronic transitions of the aromatic system would be expected.

Chiroptical Spectroscopy for Stereochemical Elucidation (if applicable)

3-chloro-4-(cyclopentyloxy)benzoic acid is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable for its stereochemical elucidation.

Crystallographic Studies and Solid State Chemistry of 3 Chloro 4 Cyclopentyloxy Benzoic Acid

Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination

There is no publicly available single-crystal X-ray diffraction data for 3-chloro-4-(cyclopentyloxy)benzoic acid in the Cambridge Structural Database (CSD) or other accessible crystallographic databases. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the crystal lattice remains undetermined. Without this fundamental data, a definitive determination of its absolute structure is not possible.

Investigation of Polymorphism and Co-crystallization Phenomena

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical aspects of solid-state chemistry. However, for 3-chloro-4-(cyclopentyloxy)benzoic acid, there are no reported studies on its polymorphic behavior or its potential to form co-crystals with other molecules. The exploration of different polymorphs or co-crystals would require extensive experimental screening, which has not been documented in the available literature.

Comprehensive Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of intermolecular interactions, often visualized using tools like Hirshfeld surface analysis, provides deep insights into the forces that govern crystal packing. This analysis is contingent on the availability of crystallographic information files (CIFs) derived from single-crystal X-ray diffraction. As no such data has been published for 3-chloro-4-(cyclopentyloxy)benzoic acid, a detailed examination of its intermolecular contacts and crystal packing motifs cannot be performed.

Characterization of Hydrogen Bonding Networks and Halogen Bonding Phenomena

The molecular structure of 3-chloro-4-(cyclopentyloxy)benzoic acid, featuring a carboxylic acid group and a chlorine atom, suggests the potential for significant intermolecular interactions such as hydrogen bonding (O-H···O) and halogen bonding (C-Cl···O or C-Cl···Cl). These interactions play a pivotal role in directing the assembly of molecules in the solid state. However, in the absence of experimental structural data, the specific nature, geometry, and dimensionality of any hydrogen or halogen bonding networks within the crystal structure of this compound remain unknown.

Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Cyclopentyloxy Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 3-chloro-4-(cyclopentyloxy)benzoic acid. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For substituted benzoic acids, DFT has been successfully used to calculate optimized geometric parameters such as bond lengths and bond angles. researchgate.netmdpi.com

Theoretical calculations for related chloro-substituted benzoic acids have been performed using methods like DFT/B3LYP with a 6-311++G(d,p) basis set. researchgate.net These calculations can reveal important information about the molecule's electronic properties. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative Theoretical Parameters for Substituted Benzoic Acids

| Parameter | Method | Typical Basis Set | Information Yielded |

|---|---|---|---|

| Optimized Geometry | DFT | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Predicted IR and Raman spectra |

| Electronic Properties | TD-DFT | 6-311G | HOMO-LUMO gap, electronic transitions |

| Mulliken Charges | DFT | 6-311G | Partial atomic charges, reactivity sites |

Conformational Analysis and Mapping of Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of 3-chloro-4-(cyclopentyloxy)benzoic acid. The molecule possesses several rotatable bonds, including the C-O bond of the ether linkage and the C-C bond connecting the carboxylic acid group to the phenyl ring. The rotation around these bonds gives rise to different conformers with varying energies.

Mapping the potential energy surface (PES) helps to identify the most stable conformers (local and global minima) and the energy barriers for interconversion between them (saddle points). Quantum chemical methods like DFT can be used to perform a systematic scan of the dihedral angles associated with the rotatable bonds to construct the PES. mdpi.com For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. mdpi.com The presence of the ortho-chloro substituent and the para-cyclopentyloxy group in the target molecule will significantly influence the preferred conformation.

Studies on ortho-chloro-substituted benzoic acids have shown that the interaction between the carboxylic group and the halogen substituent plays a major role in determining the conformational landscape. mdpi.com For 3-chloro-4-(cyclopentyloxy)benzoic acid, the interplay between the electronic effects of the chloro and cyclopentyloxy groups and the steric hindrance they impose will dictate the most stable three-dimensional arrangement.

Molecular Dynamics Simulations for Elucidating Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and dynamics of 3-chloro-4-(cyclopentyloxy)benzoic acid in different environments, such as in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time.

For molecules with flexible side chains like the cyclopentyloxy group, MD simulations can reveal the accessible conformations and the timescale of transitions between them. Such simulations have been used to study the stability of ligand-protein complexes for related compounds, providing insights into their biological activity. nih.gov An MD simulation of 3-chloro-4-(cyclopentyloxy)benzoic acid could, for example, be used to study its aggregation behavior in solution or its interaction with a biological target. The root mean square deviation (RMSD) of the atomic positions during the simulation can be analyzed to assess the stability of the molecule's conformation. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 3-chloro-4-(cyclopentyloxy)benzoic acid, DFT calculations can be employed to predict its vibrational (infrared and Raman) and NMR spectra.

The theoretical vibrational frequencies can be calculated, and a potential energy distribution (PED) analysis can be performed to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.netresearchgate.net For substituted benzoic acids, characteristic vibrational bands include the C=O stretching of the carboxylic acid, O-H stretching, and vibrations associated with the substituted benzene ring. ucl.ac.uk For instance, the carbonyl group (C=O) stretching vibration typically appears in the region of 1850-1550 cm⁻¹. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign the observed signals.

Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of 3-chloro-4-(cyclopentyloxy)benzoic acid

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP |

| Raman Spectroscopy | Raman Scattering Activities | DFT/B3LYP |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | GIAO |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | GIAO |

Application of Computational Approaches to Structure-Activity Relationships (QSAR/SAR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity or a particular property. For benzoic acid derivatives, QSAR models have been developed to predict properties like toxicity. nih.gov

These models often use molecular descriptors that quantify various aspects of the molecule's structure, such as hydrophobicity (log P), electronic properties (e.g., pKa, HOMO/LUMO energies), and steric parameters. For instance, the toxicity of some benzoic acids has been shown to correlate with parameters like log P and pKa. nih.gov

Molecular Interactions and Target Engagement Mechanisms in Vitro Biochemical Focus

Enzyme Inhibition or Activation Studies in Isolated Biochemical Systems

While direct enzymatic studies on 3-chloro-4-(cyclopentyloxy)benzoic acid are not extensively documented, research on analogous structures provides insights into its potential for enzyme modulation. For instance, derivatives of benzoic acid have been shown to influence the activity of various enzymes, suggesting that 3-chloro-4-(cyclopentyloxy)benzoic acid may also exhibit such properties.

One relevant study on 3-chloro-4-methoxybenzoic acid, a close structural analog, demonstrated a significant activation of cathepsins B and L in human foreskin fibroblasts. nih.gov This suggests a potential role in modulating the autophagy-lysosome pathway. Furthermore, other benzoic acid derivatives have been identified as inhibitors of enzymes like protein phosphatase Slingshot and have shown antimicrobial activity, indicating the diverse enzymatic interactions of this class of compounds. nih.govnih.gov

To illustrate the potential for enzyme modulation by related compounds, the following table summarizes the observed effects of various benzoic acid derivatives on different enzymes.

| Compound | Enzyme | Effect |

| 3-chloro-4-methoxybenzoic acid | Cathepsins B and L | Activation nih.gov |

| 2-chlorobenzoic acid derivatives | Bacterial enzymes | Inhibition (Antimicrobial) nih.gov |

| para-Substituted benzoic acid derivatives | Protein Phosphatase Slingshot | Inhibition nih.gov |

Given these findings, it is plausible that 3-chloro-4-(cyclopentyloxy)benzoic acid could interact with a range of enzymes, potentially acting as either an inhibitor or an activator, and thus influencing various cellular processes.

Receptor Binding Kinetics and Thermodynamics

The structural resemblance of 3-chloro-4-(cyclopentyloxy)benzoic acid to synthetic retinoids suggests a potential interaction with retinoic acid receptors (RARs), particularly the alpha subtype (RARα). Synthetic retinoids have been developed as selective RARα antagonists, capable of blocking the binding of all-trans retinoic acid (ATRA) and subsequent gene transcription. nih.gov

Studies on such antagonists utilize transactivation competition assays to determine their selectivity and potency. In these assays, the ability of the compound to compete with ATRA for binding to RAR subtypes (α, β, and γ) is measured. For example, the RARα-selective antagonists BMS-189532 and BMS-195614 have been shown to effectively compete with ATRA for binding to RARα with minimal activity towards RARβ and RARγ. nih.gov

The binding affinity of these related compounds to RARs can be summarized as follows:

| Compound | Receptor Subtype | Activity |

| BMS-189532 | RARα | Selective Antagonist nih.gov |

| BMS-195614 | RARα | Selective Antagonist nih.gov |

| Synthetic Retinoids | RARs | Antagonists nih.gov |

Based on these precedents, it is hypothesized that 3-chloro-4-(cyclopentyloxy)benzoic acid may exhibit binding affinity for RARα, potentially acting as an antagonist. Further experimental validation through competitive binding assays would be necessary to confirm this interaction and determine its kinetic and thermodynamic parameters.

Cellular Pathway Modulation in Defined in vitro Experimental Systems

The modulation of cellular pathways is a key aspect of a compound's mechanism of action. Research on compounds structurally similar to 3-chloro-4-(cyclopentyloxy)benzoic acid indicates a potential to influence significant signaling cascades.

As mentioned earlier, 3-chloro-4-methoxybenzoic acid has been shown to activate the autophagy-lysosome pathway, a critical cellular process for protein degradation and recycling. nih.gov This suggests that 3-chloro-4-(cyclopentyloxy)benzoic acid could similarly impact cellular proteostasis. Benzoic acid derivatives, in general, have been implicated in the modulation of various cellular pathways, often in the context of cancer research, where they can influence cell division and survival. nih.gov

For instance, derivatives of 4-amino-3-chloro benzoate ester have been shown to target the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the induction of the extrinsic apoptotic pathway in cancer cell lines. nih.gov This highlights the potential for chlorobenzoic acid derivatives to interact with key signaling nodes.

Investigation of Specific Molecular Binding Sites through Biophysical Methods and Computational Docking

For example, in silico studies of 3-chloro-4-methoxybenzoic acid suggested its ability to bind to cathepsins B and L, which was later supported by cell-based assays. nih.gov Similarly, molecular docking has been used to predict the anti-inflammatory activity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate by studying its interaction with the cyclooxygenase-2 (COX-2) receptor. fip.org Other studies have employed docking to investigate the binding of benzoic acid derivatives to targets such as the SARS-CoV-2 main protease and EGFR. nih.govnih.gov

These computational approaches can predict binding affinities and identify key amino acid residues involved in the interaction. The following table provides examples of docking scores for related compounds against different targets.

| Compound | Target | Docking Score (kcal/mol) |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 fip.org |

| Vanillin (starting material) | COX-2 (Chain A) | -4.96 fip.org |

These examples underscore the utility of computational methods in generating hypotheses about the molecular targets of 3-chloro-4-(cyclopentyloxy)benzoic acid, which can then be tested experimentally.

Elucidation of Molecular Mechanism of Action in Controlled Model Systems

Based on the evidence from structurally related compounds, a potential molecular mechanism of action for 3-chloro-4-(cyclopentyloxy)benzoic acid can be postulated. The compound may exert its effects through a multi-faceted approach involving the modulation of enzymatic activity, receptor binding, and cellular signaling pathways.

A plausible hypothesis is that 3-chloro-4-(cyclopentyloxy)benzoic acid could function as a modulator of cellular proteostasis through the activation of the autophagy-lysosome pathway, similar to its methoxy analog. nih.gov This would involve direct or indirect effects on enzymes like cathepsins.

Furthermore, its structural similarity to synthetic retinoids suggests a potential role as a Retinoic Acid Receptor Alpha (RARα) antagonist. nih.govnih.gov By blocking the action of endogenous retinoic acid, it could influence gene expression related to cell differentiation and proliferation.

The collective evidence points towards a mechanism that may involve the integration of signals from both enzymatic and receptor-mediated pathways, ultimately impacting cellular functions. The specific molecular interactions and their downstream consequences would need to be elucidated through direct experimental investigation of 3-chloro-4-(cyclopentyloxy)benzoic acid in controlled in vitro model systems.

Metabolic Studies and Biotransformation Pathways in Vitro and Mechanistic

Identification and Structural Elucidation of Metabolites via High-Resolution Mass Spectrometry

The identification of metabolites is a crucial first step in understanding the biotransformation of 3-chloro-4-(cyclopentyloxy)benzoic acid. High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography-quadrupole time-of-flight (LC-QTOF-HRMS), is instrumental in this process. ijpras.comnih.gov This technology allows for the detection of metabolites, often present in low concentrations within complex biological samples. ijpras.com

The process involves incubating the parent compound with a biological matrix, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture. HRMS provides accurate mass data, which helps in determining the elemental composition of potential metabolites. ijpras.com By comparing the mass spectra of the parent compound with the metabolites, researchers can identify mass shifts that correspond to specific biotransformation reactions, such as hydroxylation, demethylation, or glucuronidation. nih.gov Further structural details are elucidated using tandem mass spectrometry (MS/MS), where metabolites are fragmented to reveal information about their chemical structure. ijpras.comnih.gov

For a compound like 3-chloro-4-(cyclopentyloxy)benzoic acid, expected metabolites could include hydroxylated forms on the cyclopentyl ring or the aromatic ring, as well as conjugates formed during Phase II metabolism.

Enzymatic Biotransformation in Isolated Subcellular Fractions and Cellular Systems

To investigate the enzymatic processes involved in the metabolism of 3-chloro-4-(cyclopentyloxy)benzoic acid, researchers utilize in vitro systems such as isolated subcellular fractions and cellular systems. The most common systems are liver microsomes and hepatocytes. springernature.comnuvisan.com

Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov They are a primary tool for studying Phase I oxidative metabolism and Phase II glucuronidation. nih.gov

Hepatocytes : These are whole liver cells that contain a broader array of both Phase I and Phase II enzymes, as well as the necessary cofactors for metabolic reactions. springernature.comnuvisan.com Using cryopreserved hepatocytes in suspension allows for a more comprehensive assessment of a compound's metabolic fate, reflecting a wider range of biotransformation pathways. nuvisan.com

In these systems, 3-chloro-4-(cyclopentyloxy)benzoic acid would be incubated for a set period, and the formation of metabolites would be monitored over time to understand the pathways and kinetics of its biotransformation. springernature.com

Characterization of the Role of Specific Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the Phase I metabolism of a vast number of xenobiotics. nih.gov Six major isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4—are responsible for approximately 90% of drug metabolism. nih.gov

To identify which specific CYP isoforms are involved in the metabolism of 3-chloro-4-(cyclopentyloxy)benzoic acid, several experimental approaches are employed:

Recombinant Human CYPs : The compound is incubated individually with a panel of recombinant CYP enzymes to see which ones can metabolize it.

Chemical Inhibition : The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. nih.gov

Understanding which enzymes metabolize the compound is critical for predicting potential drug-drug interactions, where co-administered drugs might compete for the same enzyme, leading to altered clearance and potential toxicity. nih.govnih.gov

Mechanistic Investigation of Phase I and Phase II Metabolism

The biotransformation of xenobiotics is generally categorized into two phases. nih.gov

Phase I Metabolism : These reactions introduce or expose functional groups (like -OH or -NH2) on the parent compound, typically making it more polar. nih.gov For 3-chloro-4-(cyclopentyloxy)benzoic acid, the primary Phase I reactions would likely be oxidative transformations catalyzed by CYP enzymes. This could involve hydroxylation of the cyclopentyl ring or the aromatic ring.

Phase II Metabolism : In this phase, the parent compound or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to significantly increase its water solubility and facilitate excretion. nih.gov The benzoic acid moiety of 3-chloro-4-(cyclopentyloxy)benzoic acid is a prime substrate for glucuronidation, a common and major pathway for compounds containing a carboxylic acid group.

The table below outlines the potential metabolic pathways for this compound.

| Phase | Reaction Type | Potential Site of Metabolism | Resulting Metabolite |

| Phase I | Oxidative Transformation (Hydroxylation) | Cyclopentyl ring | Hydroxy-cyclopentyl metabolite |

| Phase I | Oxidative Transformation (Hydroxylation) | Aromatic ring | Phenolic metabolite |

| Phase II | Conjugation (Glucuronidation) | Benzoic acid group | Acyl-glucuronide conjugate |

This table represents hypothetical pathways based on the chemical structure.

Assessment of Metabolic Stability in Various in vitro Biological Matrices

Metabolic stability is a measure of how susceptible a compound is to biotransformation. It is a critical parameter assessed early in the discovery process to predict a drug's half-life and clearance in the body. srce.hr The assessment is typically performed by incubating the compound at a known concentration with a biological matrix like liver microsomes or hepatocytes and measuring the rate at which the parent compound disappears over time. springernature.comnuvisan.com

From this data, key pharmacokinetic parameters can be calculated:

Half-life (t½) : The time it takes for 50% of the compound to be metabolized.

In vitro Intrinsic Clearance (CLint) : A measure of the inherent ability of the liver enzymes to metabolize a compound. nuvisan.com

These in vitro clearance values can then be scaled to predict the in vivo hepatic clearance in humans and other species, providing essential information for estimating bioavailability and potential dosing regimens. nuvisan.comsrce.hr High metabolic instability (a short half-life) often indicates that the compound will be cleared rapidly from the body.

The following interactive table shows representative data from a typical metabolic stability assay in human and rat liver microsomes.

| Biological Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 25 | 27.7 |

Note: The data in this table is for illustrative purposes to demonstrate typical outputs of a metabolic stability assay and does not represent actual experimental results for 3-chloro-4-(cyclopentyloxy)benzoic acid.

Advanced Analytical Methodologies for 3 Chloro 4 Cyclopentyloxy Benzoic Acid and Its Metabolites

Development and Validation of Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Methods for Trace-Level Quantitation

The development of a UHPLC-MS/MS method for the trace-level quantitation of 3-chloro-4-(cyclopentyloxy)benzoic acid and its metabolites is a primary strategy for achieving high sensitivity and selectivity. researchgate.netchromatographytoday.com This technique combines the superior resolving power of UHPLC with the specific and sensitive detection capabilities of tandem mass spectrometry. researchgate.net Method development and validation are performed in accordance with established guidelines to ensure reliability and accuracy. chromatographytoday.com

A typical validation process involves assessing specificity, linearity, precision, accuracy, recovery, and stability. chromatographytoday.comnih.gov The linearity of the method is often established over a concentration range relevant to expected sample concentrations, for instance, from 0.1 to 1000 ng/mL, with correlation coefficients (R²) of ≥ 0.999 being the target. chromatographytoday.comnih.gov

The sensitivity of the method is defined by the limit of detection (LOD) and the limit of quantitation (LOQ). For trace-level analysis, these are crucial parameters. The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. rsc.org For halogenated organic compounds, it is often possible to achieve LOQs in the low ng/mL to pg/mL range. chromatographytoday.comrsc.org

Multiple Reaction Monitoring (MRM) is the most common mode of operation for quantitation using a triple quadrupole mass spectrometer. nih.gov This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard. This highly selective detection minimizes interference from matrix components. chromatographytoday.com

Table 1: Illustrative UHPLC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.999 |

| LLOQ | Signal-to-Noise > 10 | 0.1 ng/mL |

| Accuracy | 85-115% | 96.0% - 98.7% nih.gov |

| Intra-day Precision (RSD) | < 15% | < 10.7% nih.gov |

| Inter-day Precision (RSD) | < 15% | < 6.4% nih.gov |

This table contains illustrative data based on typical UHPLC-MS/MS method performance and does not represent actual experimental results for 3-chloro-4-(cyclopentyloxy)benzoic acid.

Optimization of Chromatographic Separation Parameters (e.g., Stationary Phase Selection, Mobile Phase Composition)

The successful separation of 3-chloro-4-(cyclopentyloxy)benzoic acid from its metabolites and endogenous matrix components is contingent upon the careful optimization of chromatographic parameters.

Stationary Phase Selection: Reversed-phase chromatography is the most common approach for the separation of small molecules like 3-chloro-4-(cyclopentyloxy)benzoic acid. C18 columns are widely used due to their hydrophobicity and ability to retain nonpolar compounds. umb.edupharmaknowledgeforum.com For polar acidic compounds, mixed-mode stationary phases that combine reversed-phase and anion-exchange properties can offer unique selectivity and improved retention without the need for ion-pairing reagents. youtube.com

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov For acidic compounds, controlling the pH of the mobile phase is crucial. pharmaknowledgeforum.comlibretexts.org Maintaining an acidic pH (e.g., using 0.1% formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. pharmaknowledgeforum.com The choice of organic modifier and the gradient elution profile are optimized to achieve the best resolution between the parent compound and its potential metabolites. umb.edu

Table 2: Example Chromatographic Conditions for Separation of Substituted Benzoic Acids

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

This table provides an example of typical starting conditions for method development.

Application of Hyphenated Techniques for Definitive Structural Confirmation (e.g., GC-MS, LC-NMR)

While UHPLC-MS/MS is excellent for quantification, definitive structural elucidation of unknown metabolites often requires the use of other hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can provide complementary information. 3-chloro-4-(cyclopentyloxy)benzoic acid would likely require derivatization, such as trimethylsilylation, to increase its volatility and improve its chromatographic behavior. nih.govnih.govnist.gov The electron ionization (EI) spectra generated by GC-MS provide characteristic fragmentation patterns that can be used for structural confirmation and library matching. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for the unambiguous structural elucidation of compounds in complex mixtures. nih.goviosrphr.org It allows for the direct acquisition of NMR spectra of chromatographically separated peaks. nih.govrsc.org This technique is particularly valuable for determining the precise location of metabolic modifications on the molecule, which can be challenging to ascertain by mass spectrometry alone. nih.gov Both 1D (¹H) and 2D (e.g., HSQC, HMBC) NMR experiments can be performed to piece together the complete chemical structure. nih.gov

Development of Robust Analytical Protocols for Application in Complex Biological Research Matrices (e.g., in vitro cell lysates, enzyme assay mixtures)

The analysis of 3-chloro-4-(cyclopentyloxy)benzoic acid in complex biological matrices like cell lysates or enzyme assay mixtures presents significant challenges due to the presence of interfering substances. nih.gov

Sample Preparation: A crucial step is the development of a robust sample preparation protocol to remove matrix components and enrich the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For chlorinated compounds in cellular matrices, a Bligh-Dyer or modified Dole extraction may be employed. nih.gov The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Matrix Effect Mitigation: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a major concern in LC-MS-based bioanalysis. nih.gov These effects can be mitigated through effective sample cleanup, optimization of chromatographic separation to resolve the analyte from interfering compounds, and the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. nih.gov

Table 3: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extracts, potential for significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can provide analyte enrichment. | More labor-intensive, requires larger solvent volumes. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Evaluation of Substituent Effects on Intrinsic Chemical Reactivity and Molecular Function

The chlorine atom at the 3-position is an electron-withdrawing group due to its high electronegativity, which pulls electron density away from the benzene (B151609) ring through the sigma bonds (a -I inductive effect). This inductive withdrawal of electrons has a significant impact on the acidity of the carboxylic acid group. By stabilizing the resulting carboxylate anion through delocalization of the negative charge, the chloro substituent increases the acidity of the benzoic acid, resulting in a lower pKa value compared to unsubstituted benzoic acid.

The cyclopentyloxy group at the 4-position introduces more complex electronic effects. The oxygen atom, being highly electronegative, also exerts an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the aromatic pi-system, resulting in an electron-donating resonance effect (+R). In para-substituted alkoxybenzoic acids, the resonance effect often plays a significant role in modulating the electron density of the ring. Furthermore, the bulky, non-planar cyclopentyl ring introduces considerable steric hindrance, which can influence the molecule's conformation and its ability to interact with other molecules.

Interactive Data Table: Predicted Physicochemical Properties of 3-chloro-4-(cyclopentyloxy)benzoic acid

| Property | Predicted Value | Influence of Substituents |

| pKa | Lower than benzoic acid (pKa ~4.2) | The electron-withdrawing chloro group increases acidity. |

| LogP | High | The lipophilic cyclopentyloxy group significantly increases hydrophobicity. |

| Polar Surface Area | ~37.3 Ų | Primarily contributed by the carboxylic acid group. |

| Reactivity | Deactivated towards electrophilic substitution | The strong inductive effect of the chloro group dominates. |

Correlation of Defined Structural Features with Observed Molecular Interaction Profiles

The specific structural features of 3-chloro-4-(cyclopentyloxy)benzoic acid are pivotal in defining its potential molecular interaction profiles, which are crucial for any biological or material science application.

The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for the formation of strong, directional interactions with biological macromolecules such as proteins and enzymes, as well as self-assembly into dimers in the solid state.

The 3-chloro substituent not only influences the electronic landscape of the molecule but can also participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. This type of interaction is increasingly recognized for its importance in ligand-receptor binding.

The 4-cyclopentyloxy group contributes significantly to the molecule's hydrophobic character. The bulky and non-polar cyclopentyl ring can engage in van der Waals and hydrophobic interactions within the binding pockets of proteins, displacing water molecules and contributing to binding affinity. The ether linkage provides a degree of conformational flexibility, allowing the cyclopentyl group to adopt various orientations to optimize these interactions.

Derivation of Design Principles for Rational Modulation of Compound Properties

Based on the understanding of the SAR and SPR of 3-chloro-4-(cyclopentyloxy)benzoic acid, several design principles can be derived for the rational modulation of its properties to achieve desired functionalities.

Modulating Acidity and Reactivity: The acidity of the carboxylic acid can be fine-tuned by altering the electronic nature of the substituents. For instance, replacing the 3-chloro group with a more electron-withdrawing group like a nitro group would further increase acidity, while replacing it with an electron-donating group would decrease acidity.

Enhancing Hydrophobicity and Binding Affinity: The lipophilicity of the molecule can be systematically varied by modifying the 4-alkoxy substituent. Replacing the cyclopentyl group with larger or smaller alkyl or cycloalkyl groups would directly impact the LogP value and the nature of hydrophobic interactions. For example, a larger cycloheptyl group would increase hydrophobicity, potentially leading to stronger binding in a hydrophobic pocket.

Introducing Additional Interaction Points: The aromatic ring provides a scaffold for the introduction of further substituents to create additional points of interaction. For example, adding a hydrogen bond donor or acceptor at the 5-position could introduce a new vector for specific molecular recognition.

Constraining Conformational Flexibility: The flexibility of the cyclopentyloxy group can be constrained by incorporating it into a more rigid ring system. This can reduce the entropic penalty upon binding to a target and potentially increase binding affinity and selectivity.

Interactive Data Table: Design Principles for Property Modulation

| Design Principle | Structural Modification | Predicted Outcome |

| Increase Acidity | Replace 3-chloro with 3-nitro | Lower pKa |

| Decrease Acidity | Replace 3-chloro with 3-methyl | Higher pKa |

| Increase Lipophilicity | Replace 4-cyclopentyloxy with 4-cyclohexyloxy | Higher LogP, potentially stronger hydrophobic interactions |

| Introduce H-bond Donor | Add a hydroxyl group at the 5-position | New hydrogen bonding capability |

Comparative Analysis with Established Biologically Active Benzoic Acid Derivatives

To contextualize the potential of 3-chloro-4-(cyclopentyloxy)benzoic acid, it is instructive to compare its structural features with those of established biologically active benzoic acid derivatives.

Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. For example, Diflunisal possesses a difluorophenyl substituent, where the fluorine atoms act as strong electron-withdrawing groups, similar to the chloro group in the target molecule. This highlights the importance of halogen substitution in modulating the electronic properties for biological activity.

In the realm of retinoid X receptor (RXR) agonists, compounds like Bexarotene feature a substituted benzoic acid moiety. While structurally more complex, the principle of using a carboxylic acid for key interactions and a hydrophobic tail for binding pocket occupancy is a shared feature. The cyclopentyloxy group in 3-chloro-4-(cyclopentyloxy)benzoic acid can be seen as a moderately bulky hydrophobic group that could fulfill a similar role.

Furthermore, the 3-chloro-4-alkoxy substitution pattern is found in the core structure of some anthelmintic agents. For instance, the drug Rafoxanide , although an amide derivative, is synthesized from a 3-chloro-4-phenoxyaniline (B1346137) precursor, indicating that this substitution pattern on a benzene ring is compatible with biological activity.

Conclusion and Future Research Trajectories

Synthesis and Structural Aspects of 3-chloro-4-(cyclopentyloxy)Benzoic acid: A Summary of Key Findings

The synthesis of 3-chloro-4-(cyclopentyloxy)benzoic acid, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established synthetic routes for structurally related compounds. A common and logical approach involves a multi-step process beginning with a suitably substituted precursor such as methyl 3-chloro-4-hydroxybenzoate.

A plausible synthetic pathway would be:

Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-chloro-4-hydroxybenzoate is deprotonated with a mild base (e.g., potassium carbonate) to form a phenoxide. This intermediate is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) to form the cyclopentyl ether linkage, yielding methyl 3-chloro-4-(cyclopentyloxy)benzoate.

Ester Hydrolysis: The methyl ester of the resulting compound is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide) followed by acidic workup, to yield the final carboxylic acid product, 3-chloro-4-(cyclopentyloxy)benzoic acid.

Table 1: Physicochemical Properties of 3-chloro-4-(cyclopentyloxy)Benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

Mechanistic Insights Gained from Molecular and Cellular Investigations

Research into analogous compounds strongly indicates that 3-chloro-4-(cyclopentyloxy)benzoic acid functions as a selective agonist for the Retinoic Acid Receptor alpha (RARα). nih.gov RARs are ligand-dependent transcription factors that play a crucial role in regulating a multitude of biological processes, including cellular differentiation, proliferation, and apoptosis. mdpi.comnih.gov

The mechanism of action proceeds as follows:

Receptor Binding: The compound enters the cell and binds to the ligand-binding pocket of RARα, which exists as a heterodimer with a Retinoid X Receptor (RXR). nih.gov

Conformational Change: Ligand binding induces a conformational change in the RARα protein. This change causes the release of corepressor proteins and facilitates the recruitment of coactivator proteins.

Gene Transcription: The complete ligand-receptor-coactivator complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes. nih.gov This binding initiates or enhances the transcription of these genes, leading to a downstream cellular response.

The selectivity for RARα over the other isoforms (RARβ and RARγ) is a critical aspect of its mechanism. This selectivity is dictated by the specific amino acid residues within the ligand-binding pockets of the different RAR subtypes and how they interact with the unique structural features of the ligand, namely the chloro and cyclopentyloxy substituents. nih.gov By selectively activating only the RARα pathway, the compound can trigger specific desired biological effects while avoiding those mediated by RARβ and RARγ. nih.gov

Contribution of Research on 3-chloro-4-(cyclopentyloxy)Benzoic acid to the Fields of Chemical Biology and Medicinal Chemistry

The study of 3-chloro-4-(cyclopentyloxy)benzoic acid and its analogs has made a significant contribution to medicinal chemistry and chemical biology, primarily in the development of subtype-selective nuclear receptor modulators. nih.gov The natural RAR agonist, all-trans-retinoic acid (ATRA), activates all three RAR subtypes, which leads to a broad spectrum of biological effects and can result in significant toxicity, limiting its therapeutic use. nih.gov

Research on compounds like 3-chloro-4-(cyclopentyloxy)benzoic acid contributes in several key ways:

Elucidating Structure-Activity Relationships (SAR): This molecule serves as a valuable data point in the extensive SAR studies aimed at understanding how modifications to the chemical structure affect potency and selectivity for RAR subtypes. This knowledge is crucial for the rational design of new, more effective drugs. acs.org

Developing Selective Biochemical Probes: RARα-selective agonists are powerful tools for the chemical biology community. They allow researchers to probe the specific biological functions of RARα in isolation from the other subtypes, helping to dissect complex signaling pathways.

Advancing Therapeutic Potential: The development of selective RARα agonists offers the potential for new treatments in several disease areas. These include certain cancers like acute promyelocytic leukemia (APL), dermatological conditions, and immunological disorders, with the promise of a better therapeutic window and reduced side effects compared to non-selective retinoids. nih.gov The ultimate goal is to create potent, selective, and orally bioavailable drugs with favorable pharmacokinetic profiles. nih.gov

Identification of Unresolved Questions and Strategic Directions for Advanced Investigations

Despite the progress made, several questions remain, and numerous avenues for future research exist. The development of compounds like 3-chloro-4-(cyclopentyloxy)benzoic acid represents an important step, but further optimization is needed for translation into clinical candidates.

Key Unresolved Questions:

What is the complete profile of genes regulated by this specific RARα agonist in different therapeutic target cells?

How can the molecular structure be further modified to enhance oral bioavailability and metabolic stability while retaining high potency and selectivity?

What are the long-term consequences of selective RARα activation in complex biological systems?

Strategic Directions for Future Research:

Deeper Mechanistic Elucidation: Utilizing transcriptomics and proteomics to map the detailed downstream effects of selective RARα activation in various disease models, such as cancer and neurodegenerative diseases. nih.gov

Exploration of Novel Applications: Investigating the potential of selective RARα agonists in emerging therapeutic areas, including nerve injury and regeneration, and as part of combination therapies, for instance, with immune checkpoint inhibitors in oncology. nih.govnih.gov

Development of Advanced Biochemical Probes: Synthesizing modified versions of the compound (e.g., with fluorescent tags or photo-affinity labels) to study receptor trafficking, protein-protein interactions, and receptor dynamics in living cells.

Pharmacokinetic and Toxicological Optimization: Focusing medicinal chemistry efforts on improving the "drug-like" properties of this class of compounds to identify candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles and minimal toxicity for in vivo studies. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-(cyclopentyloxy)benzoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach includes:

Etherification : Introducing the cyclopentyloxy group at the 4-position via nucleophilic substitution. For example, reacting 4-hydroxybenzoic acid with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Chlorination : Electrophilic aromatic chlorination at the 3-position using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Temperature control (0–25°C) minimizes side reactions .

Optimization Tips :

Q. How can researchers characterize the purity and structural integrity of 3-chloro-4-(cyclopentyloxy)benzoic acid?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

- Elemental Analysis : Match experimental C, H, Cl, and O percentages with theoretical values (e.g., C₆H₅ClO₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for 3-chloro-4-(cyclopentyloxy)benzoic acid derivatives?

Methodological Answer: Discrepancies often arise from solvent polarity and pH variations. To address this:

Solubility Profiling : Measure solubility in DMSO, ethanol, and buffered aqueous solutions (pH 2–10) using UV-Vis spectroscopy .

pH-Dependent Studies : The compound’s carboxylic acid group deprotonates above pH 4.5, increasing aqueous solubility. Use potentiometric titration to determine pKa (~2.8–3.2) .

Example Data :

| Solvent | Solubility (mg/mL) | pH | Reference |

|---|---|---|---|

| DMSO | 45.2 | N/A | |

| Phosphate buffer | 1.8 (pH 7.4) | 7.4 |

Q. How can computational tools aid in designing novel derivatives of 3-chloro-4-(cyclopentyloxy)benzoic acid?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict viable precursors (e.g., substituting cyclopentyloxy with bulkier alkyl groups) .

- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in electrophilic substitutions .

- Docking Studies : Screen derivatives against target proteins (e.g., cyclooxygenase) to prioritize synthesis .

Q. What are the mechanistic insights into the oxidation of 3-chloro-4-(cyclopentyloxy)benzoic acid?

Methodological Answer: Oxidation typically occurs at the cyclopentyloxy group:

Epoxidation : Treat with m-CPBA in dichloromethane to form an epoxide intermediate .

Degradation Pathways : LC-MS identifies byproducts like 3-chloro-4-hydroxybenzoic acid under oxidative stress (H₂O₂/Fe²⁺) .

Key Considerations :

- Stabilize intermediates using radical scavengers (e.g., BHT) to suppress unwanted side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in cell-based assays?

Methodological Answer:

- Dose-Response Validation : Repeat assays with a 10-point dilution series (1 nM–100 μM) to confirm IC₅₀ values .

- Metabolic Stability Checks : Pre-treat compounds with liver microsomes to rule out rapid degradation .

- Control Experiments : Use known inhibitors (e.g., aspirin for COX) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.